molecular formula C10H9N5S B6058281 N-(3-thienylmethyl)-9H-purin-6-amine CAS No. 101396-93-4

N-(3-thienylmethyl)-9H-purin-6-amine

Cat. No.: B6058281
CAS No.: 101396-93-4
M. Wt: 231.28 g/mol
InChI Key: YSANEOBAJIAOIO-UHFFFAOYSA-N
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Description

N-(3-thienylmethyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C10H9N5S and its molecular weight is 231.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.05786648 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-2-16-4-7(1)3-11-9-8-10(13-5-12-8)15-6-14-9/h1-2,4-6H,3H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANEOBAJIAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290008
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101396-93-4
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101396-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Thienylmethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 20 g (0.082 mole) of 6-(3-thenoylamino)-purine in 1 l of absolute tetrahydrofuran is added dropwise to a stirred suspension of 6.5 g (0.17 mole) of lithium aluminum hydride in 350 ml of absolute tetrahydrofuran at 80° C. After 3 hours, the excess hydride is decomposed with sodium sulfate decahydrate, the residue is filtered off, the filtrate is brought to dryness and the resulting oily crystal slurry is crystallized several times from tetrahydrofuran. 6-(3-Thienylmethylamino)-purine is obtained in a yield of 25%.
Name
6-(3-thenoylamino)-purine
Quantity
20 g
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1 L
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6.5 g
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350 mL
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sodium sulfate decahydrate
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Synthesis routes and methods II

Procedure details

In the other version of the process, 1 mole equivalent of adenine is heated in a conventional manner (Phytochemistry 16, (1977) 1865) with from 1 to 10, preferably from 2 to 5, mole equivalents of thiophene-3-carbonyl chloride in the presence of a proton acceptor (e.g. pyridine), possibly in a solvent, such as dioxane, at as high as 200° C., and the mixture is worked up in a conventional manner and if necessary recrystallized, for example as described above.
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0 (± 1) mol
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